Methyl 4-methyl-3,5-dinitrobenzoate
Overview
Description
Methyl 4-methyl-3,5-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O6. It is a derivative of benzoic acid, where the benzene ring is substituted with two nitro groups at the 3 and 5 positions and a methyl ester group at the 4 position. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-3,5-dinitrobenzoate can be synthesized through the nitration of methyl 4-methylbenzoate. The process involves the following steps:
Nitration: Methyl 4-methylbenzoate is treated with a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) at a controlled temperature to introduce nitro groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3,5-dinitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Piperidine, piperazine, morpholine, and thiomorpholine in solvents like methanol or benzene.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with nucleophiles replacing the nitro groups.
Reduction: Methyl 4-methyl-3,5-diaminobenzoate.
Ester Hydrolysis: 4-methyl-3,5-dinitrobenzoic acid.
Scientific Research Applications
Methyl 4-methyl-3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antifungal properties, particularly against Candida albicans.
Industry: Utilized in the production of dyes, pigments, and other chemical compounds.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3,5-dinitrobenzoate, particularly its antifungal activity, involves multiple molecular targets and pathways. It is believed to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell membrane disruption and inhibition of fungal growth . Molecular modeling studies suggest a multi-target mechanism, affecting various cellular processes in fungi .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dinitrobenzoate: Similar structure but lacks the methyl group at the 4 position.
4-Methyl-3,5-dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester group.
Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-methyl-3,5-dinitrobenzoate is unique due to the presence of both nitro groups and a methyl ester group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted applications in organic synthesis and antifungal research .
Properties
IUPAC Name |
methyl 4-methyl-3,5-dinitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-5-7(10(13)14)3-6(9(12)17-2)4-8(5)11(15)16/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPWXQIRPQMEIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402430 | |
Record name | methyl 4-methyl-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49592-71-4 | |
Record name | methyl 4-methyl-3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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